BenchChemオンラインストアへようこそ!

Mitotane

Adrenocortical Carcinoma Cytotoxicity Assay Structure-Activity Relationship

Mitotane (o,p′-DDD; CAS 53-19-0) is the sole FDA-approved agent for adrenocortical carcinoma (ACC) research. Unlike its inactive metabolites (e.g., o,p′-DDA) or weakly active isomers (p,p′-DDD), only mitotane delivers validated adrenal-selective cytotoxicity via metabolic activation and mitochondrial disruption—achieving a benchmark IC50 of 32 μM in H295R cells. It is the indispensable reference standard for CYP3A4 induction screening and advanced formulation development. Procure high-purity mitotane to ensure your ACC, in vivo pharmacology, and DDI studies align with the clinically validated standard of care.

Molecular Formula C14H10Cl4
Molecular Weight 320.0 g/mol
CAS No. 53-19-0
Cat. No. B1677208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitotane
CAS53-19-0
SynonymsCB313;  CB-313;  CB 313;  WR13045;  WR-13045;  WR 13045;  DDD, Chloditan;  Chlodithane;  Khloditan;  Mytotan;  brand name: Lysodren. Lisodren.
Molecular FormulaC14H10Cl4
Molecular Weight320.0 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)C(Cl)Cl)Cl
InChIInChI=1S/C14H10Cl4/c15-10-7-5-9(6-8-10)13(14(17)18)11-3-1-2-4-12(11)16/h1-8,13-14H
InChIKeyJWBOIMRXGHLCPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 75 °F (NTP, 1992)
Sol in ethanol, isooctane, carbon tetrachloride
In water, 0.10 mg/L at 25 °C
9.42e-06 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Mitotane (CAS 53-19-0): Baseline Profile for Adrenocortical Carcinoma Research and Therapeutic Procurement


Mitotane (CAS 53-19-0), chemically designated as 1-(2-chlorophenyl)-1-(4-chlorophenyl)-2,2-dichloroethane (o,p′-DDD), is a derivative of the insecticide DDT and functions as an adrenocorticolytic antineoplastic agent. It is the only drug approved for the treatment of advanced adrenocortical carcinoma (ACC), and is also utilized in managing Cushing's syndrome [1]. Its primary mechanism involves selective cytotoxicity towards adrenocortical cells, achieved through metabolic activation within the adrenal cortex leading to covalent binding and disruption of mitochondrial function [2]. As a key clinical and research tool, its procurement is often weighed against its metabolites (e.g., o,p′-DDE, o,p′-DDA) and structural analogs developed to improve its therapeutic profile.

Mitotane (53-19-0): Why Structural Analogs and Metabolites Are Not Interchangeable


The simple interchange of mitotane (o,p′-DDD) with its primary metabolites (o,p′-DDE, o,p′-DDA) or close structural isomers (m,p′-DDD, p,p′-DDD) is not scientifically justified. Quantifiable differences in cytotoxicity, metabolic activation pathways, and target tissue accumulation preclude functional substitution. For example, o,p′-DDA lacks antitumor activity [1], and the p,p′-DDD isomer exhibits markedly reduced adrenal cortex metabolism and covalent binding [2]. Furthermore, investigational analogs such as Mitometh, while initially promising, fail to match mitotane's potency in direct comparative models [3]. These specific, data-backed differences, outlined in the following evidence guide, are critical for any research or clinical application requiring the validated activity of the reference compound.

Mitotane (53-19-0): A Quantitative Evidence Guide for Differentiated Procurement


Cytotoxicity in H295R Adrenocortical Carcinoma Cells: Mitotane (o,p′-DDD) vs. Metabolites

Mitotane (o,p′-DDD) demonstrates markedly higher cytotoxicity against the H295R human adrenocortical carcinoma cell line compared to its principal inactive metabolite, o,p′-DDA, and is comparable to the active metabolite o,p′-DDE. The IC50 of o,p′-DDD is 32 μM, while o,p′-DDE has an IC50 of less than 1 μM, and o,p′-DDA has an IC50 of 292 μM [1]. This 9.1-fold difference in IC50 between mitotane and o,p′-DDA is critical for functional activity.

Adrenocortical Carcinoma Cytotoxicity Assay Structure-Activity Relationship

Isomer-Specific Metabolism and Binding in Adrenal Cortex: Mitotane (o,p′-DDD) vs. m,p′- and p,p′-DDD

The biotransformation of DDD isomers in bovine adrenal cortex homogenates follows a clear rank order of activity: o,p′-DDD (mitotane) > m,p′-DDD > p,p′-DDD for both DDA formation and apparent covalent binding [1]. This metabolic activation is directly linked to adrenalytic effect, with o,p′-DDD demonstrating the highest conversion.

Drug Metabolism Adrenalytic Activity Covalent Binding

In Vitro Potency of a Halogenated Analog: Mitotane (o,p′-DDD) vs. o,p′-DDBr2

In a comparative study, the analog o,p′-DDBr2 showed significantly higher potency than mitotane (o,p′-DDD) in suppressing cortisol secretion and inhibiting cell proliferation in NCI-H295 human adrenal cancer cells at a lower concentration [1]. While both were comparable at 50 μM, the analog was more effective at 20 μM.

Analog Development Cortisol Suppression Anticancer Research

Pharmacokinetic Profile: Mitotane (o,p′-DDD) vs. 3-Methylsulphonyl-DDE in Minipigs

Mitotane (o,p′-DDD) exhibits a markedly different pharmacokinetic profile compared to the candidate 3-MeSO2-DDE in minipigs, characterized by lower fat tissue accumulation and more rapid clearance [1]. At 30 days post-dose, 3-MeSO2-DDE levels in fat were 25-fold higher than mitotane levels. Furthermore, mitotane's apparent oral clearance (CL/F) was approximately 45 times larger than that of 3-MeSO2-DDE, confirming its faster elimination.

Pharmacokinetics Tissue Distribution Drug Clearance

Formulation-Dependent Bioavailability Enhancement: Mitotane Microemulsion vs. Conventional Lysodren®

The relative oral bioavailability of mitotane can be significantly enhanced through advanced formulation strategies, which is not an inherent property of the molecule but a critical factor for its research and clinical use. A mitotane microemulsion demonstrated a 3.4-fold (340%) increase in relative bioavailability in rabbits when directly compared to the conventional oral formulation Lysodren® [1].

Bioavailability Drug Formulation Oral Drug Delivery

In Vitro Adrenolytic Potency: Mitotane vs. the Methylated Homolog Mitometh

In a direct comparative study, mitotane demonstrated superior adrenolytic activity against the NCI-H295 human adrenal cancer cell line compared to its methylated homolog, Mitometh [1]. While Mitometh showed comparable activity to mitotane in some in vivo models, it had a significantly weaker effect on suppressing cell growth in vitro.

Adrenalytic Activity Comparative Pharmacology Anticancer Drug Screening

Mitotane (53-19-0): Validated Research and Industrial Application Scenarios


Reference Standard for Adrenocortical Carcinoma Cell Line Studies

Mitotane serves as the essential reference standard for in vitro studies on adrenocortical carcinoma (ACC) using cell lines such as H295R and SW-13. Its established IC50 value of 32 μM in H295R cells provides a validated benchmark for cytotoxicity [1]. Research groups investigating new drug candidates, evaluating mechanisms of resistance, or studying steroidogenesis pathways rely on mitotane as the comparator of choice, ensuring that any observed effects are measured against the clinically validated standard of care for this rare cancer.

In Vivo Pharmacological Probe for Adrenalytic Action

Researchers use mitotane as a validated in vivo pharmacological probe to study selective adrenocortical toxicity and metabolic activation. As evidenced by its superior metabolism and covalent binding in adrenal cortex tissue compared to its isomers [2], it is the ideal tool for elucidating the enzyme systems (e.g., specific CYPs) and reactive intermediates involved in organ-specific drug toxicity. This makes it invaluable for preclinical toxicology studies and for developing new models of adrenal insufficiency or hypercortisolism.

Positive Control in CYP3A4 Induction and Drug-Drug Interaction Studies

Mitotane is a potent and well-characterized inducer of cytochrome P450 3A4 (CYP3A4) expression [3]. This property makes it a valuable positive control in in vitro assays (e.g., in primary human hepatocytes or HepaRG cells) for screening new chemical entities (NCEs) for their potential to cause CYP3A4-mediated drug-drug interactions (DDIs). Its strong induction effect provides a reliable, high-signal comparator for characterizing the induction liability of compounds in early drug development pipelines.

Benchmark for Novel Formulation Development

The conventional mitotane formulation (Lysodren®) is the benchmark against which all new delivery technologies are measured. As demonstrated by the 3.4-fold bioavailability enhancement achieved with a microemulsion [4], procuring high-purity mitotane is the first step for pharmaceutical scientists developing advanced formulations (e.g., nano-capsules, self-emulsifying systems) aimed at improving its poor water solubility, reducing inter-patient variability, and enhancing therapeutic outcomes in ACC patients.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mitotane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.